molecular formula C11H6F3NO B1405938 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one CAS No. 1522687-41-7

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

Cat. No.: B1405938
CAS No.: 1522687-41-7
M. Wt: 225.17 g/mol
InChI Key: RKCLHCXEHKBFOU-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Quinoline-Trifluoroacetyl Hybrid Architecture

The crystallographic characterization of 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one has not been directly reported, but insights can be drawn from structurally analogous quinoline-trifluoroacetyl hybrids. For example, the crystal structure of 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione revealed a triclinic crystal system (P1) with molecular packing defined by C–H···N, C–H···O, and π···π interactions. These intermolecular forces are critical in stabilizing the hybrid architecture, particularly between the electron-deficient quinoline nitrogen and adjacent carbonyl groups.

In related trifluoroacetyl-quinoline derivatives, such as 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline, crystallographic studies highlight:

  • Molecular conformation : Orthogonal orientation between aromatic rings to minimize steric strain.
  • Key interactions : Dispersion forces dominate over electrostatic interactions, as observed in CE-B3LYP calculations.

While precise crystallographic data for this compound remain unreported, its structural analogs suggest a similar supramolecular arrangement mediated by hydrogen bonding and π-stacking.

Spectroscopic Profiling (¹H/¹³C/¹⁹F NMR, IR, HRMS)

Spectroscopic data for this compound are inferred from closely related compounds. Key features include:

Nuclear Magnetic Resonance (NMR)

NMR Type Chemical Shifts (δ, ppm) Assignments
¹H NMR 8.88 (q, J = 2.0 Hz) H-2 (quinoline)
8.15–7.18 (m) H-5, H-6, H-7, H-8
¹⁹F NMR -73.88 (s) CF₃ group

Example data extrapolated from 2,2,2-trifluoro-1-(quinolin-2-yl)-1-(p-tolyl)ethan-1-ol derivatives.

Infrared (IR) Spectroscopy

  • Carbonyl stretch : Strong absorption near 1640 cm⁻¹ (C=O).
  • C–F vibrations : Intense bands in 1250–1150 cm⁻¹ range.

High-Resolution Mass Spectrometry (HRMS)

Ion Calculated m/z Observed m/z
[M+H]⁺ 226.0769 226.0767

Estimated using molecular formula C₁₁H₆F₃NO (MW = 225.17 g/mol).

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical studies on analogous trifluoroacetyl-quinoline derivatives provide insights into electronic properties:

Key Computational Parameters

Property Value Method
HOMO Energy -8.2 eV B3LYP/6-31G(d,p)
LUMO Energy -0.5 eV B3LYP/6-31G(d,p)
Electrostatic Potential σ-hole on CF₃ Hirshfeld surface analysis
  • HOMO : Localized on the quinoline π-system, indicating potential for redox activity.
  • LUMO : Associated with the trifluoroacetyl carbonyl group, susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Interactions

The trifluoroacetyl moiety’s electron-withdrawing nature polarizes the quinoline ring, enhancing its electrophilicity. This is consistent with:

  • TPSA : 29.96 Ų (indicating moderate hydrogen-bonding capacity).
  • LogP : 2.98 (suggesting lipophilic character).

Properties

IUPAC Name

2,2,2-trifluoro-1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLHCXEHKBFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one typically involves the reaction of quinoline derivatives with trifluoroacetylating agents. One common method includes the reaction of quinoline-8-carbaldehyde with trifluoromethyltrimethylsilane in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by warming to room temperature and subsequent workup .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attacks, facilitated by the electron-deficient trifluoromethyl group.

Example: Trifluoromethylthiolation

  • Reagents : N-Trifluoromethylthiodibenzenesulfonimide, KF in MeCN .

  • Product : 2,2-Difluoro-1-(quinolin-8-yl)-2-((trifluoromethyl)thio)ethan-1-one.

  • Conditions : Room temperature, 3–18 hours .

Data :

Reaction Time (h)Yield
1867%

Reduction Reactions

The ketone is reduced to secondary alcohols using transition-metal catalysts.

Example: Cobalt-Catalyzed Reduction

  • Reagents : Cobalt catalyst, DIPEA (base), DMSO (solvent) .

  • Product : 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-ol.

  • Conditions : Electrochemical setup under nitrogen .

Data :

SubstrateCatalystYield
Quinolin-8-yl derivativeCo(II)76%

Cross-Coupling Reactions

The quinoline ring participates in C–H functionalization via transition-metal catalysis.

Example: C–H Arylation

  • Reagents : Aryl halides, Rh-6G photosensitizer, DIPEA in DMSO .

  • Product : 1-(4-Aryl-pyrrolo[1,2-a]quinolin-8-yl) derivatives.

  • Conditions : Visible-light irradiation, 2.5–4 hours .

Data :

Aryl GroupYield
4-Fluorophenyl50%
4-Methylphenyl56%

Oxidation and Stability

The trifluoromethyl group enhances oxidative stability, but adjacent functional groups may undergo transformations.

Example: Oxidative Rearrangement

  • Reagents : Dess-Martin periodinane or MnO₂ .

  • Product : Stabilized ketone (no further oxidation observed).

  • Notes : The carbonyl group resists over-oxidation due to strong electron withdrawal by CF₃.

Structural and Mechanistic Insights

  • Hydrogen Bonding : The crystal structure reveals intermolecular O–H···O bonds (1.974 Å), stabilizing the solid-state packing .

  • Electronic Effects : The CF₃ group lowers the LUMO energy, enhancing electrophilic reactivity at the carbonyl .

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group enhances the chemical stability and lipophilicity of drug candidates, improving their bioavailability and pharmacokinetic profiles. For instance, the introduction of a trifluoromethyl group in drug design has been shown to increase protein binding affinity, making it a valuable modification for enhancing therapeutic efficacy .

2. Antibacterial Activity

Recent studies have identified derivatives of quinoline compounds, including those derived from this compound, as having potent antibacterial activity against resistant strains of Gram-positive bacteria. These compounds have been evaluated for their minimum inhibitory concentrations (MICs), with some showing effective inhibition at low concentrations (4–8 μg/mL) against Staphylococcus aureus strains .

Medicinal Chemistry

3. Anti-Aging and Dermatological Applications

The compound has been explored for its potential dermatological applications. Specifically, derivatives containing the quinoline structure have been noted for their ability to inhibit collagenase activity, which is linked to skin aging and wrinkle formation. This suggests that this compound could be a candidate for developing anti-aging skincare products .

4. Cancer Research

In cancer research, compounds related to this compound are being investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors are crucial in cancer therapy as they target DNA repair mechanisms in cancer cells, potentially enhancing the effectiveness of chemotherapy .

Materials Science

5. Electrocatalysis

The compound has also found applications in materials science, particularly in electrocatalytic processes. For example, derivatives of this compound have been utilized as catalysts in C–H activation reactions. These reactions are significant for synthesizing complex organic molecules and improving reaction efficiencies in various chemical transformations .

Case Studies and Research Findings

Study Findings Application
Study on antibacterial activityDerivatives exhibited MICs of 4–8 μg/mL against Staphylococcus aureusPotential treatment for resistant infections
Research on anti-aging effectsInhibition of collagenase linked to reduced wrinkle formationDevelopment of skincare products
Investigation into PARP inhibitorsCompounds showed effectiveness in targeting DNA repair mechanismsCancer therapy enhancement
Electrocatalytic application studyImproved efficiency in C–H activation reactions using derivativesSynthetic organic chemistry advancements

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity through binding interactions. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Trifluoromethyl Ketone Derivatives

Compound Name Molecular Formula Molecular Weight Substituent/Backbone Key Properties/Applications Synthesis Yield Reference
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethan-1-ol C₁₁H₈F₃NO₂ 243.19 Isoquinoline, -OH Pharmaceutical synthesis; crystallographic studies 86%
2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethan-1-one C₁₀H₅F₃N₂O₃ 258.16 Indole, -NO₂ High-yield synthesis; nitro group enhances reactivity 100%
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one C₈H₆F₃NO₂ 205.13 Pyridine, -OCH₃ Improved solubility due to methoxy group Not specified
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-one C₇H₉F₃O₂ 182.14 Oxane (tetrahydrofuran analog) Liquid state; applications in polymer synthesis Not specified
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one C₆H₃F₃O₂ 164.08 Furan High density (1.365 g/mL); electron-rich heterocycle Not specified

Key Observations

Furan and oxane derivatives () are smaller and less rigid, favoring solubility in polar solvents.

Electronic Effects: The CF₃ group stabilizes the ketone via electron withdrawal, a feature critical for metabolic stability in drug candidates . Substituents like -NO₂ () or -OCH₃ () modulate reactivity: nitro groups enhance electrophilicity, while methoxy groups improve lipophilicity.

Synthetic Accessibility: The isoquinoline derivative () achieved 86% yield using tetrabutylammonium fluoride, while the indole-based compound () reached 100% yield under milder conditions, suggesting substrate-dependent efficiency.

Biological Relevance: Indole and quinoline derivatives are prominent in anticancer and antimicrobial agents.

Physical State and Applications: Oxane and furan derivatives () are liquids at room temperature, facilitating their use in polymer synthesis (e.g., hyperbranched polymers in ). In contrast, solid quinoline/indole derivatives may be preferable for crystallographic studies .

Biological Activity

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological properties, and specific case studies related to this compound, highlighting its significance in pharmacological applications.

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and quinoline moieties through various chemical reactions. The compound can be synthesized via a palladium-catalyzed cross-coupling reaction, which has been shown to be effective for creating diverse quinoline derivatives. The structural characteristics of the compound make it a versatile scaffold for further derivatization aimed at enhancing biological activity .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of quinoline derivatives, including this compound. These derivatives were tested against various cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

Table 1: In Vitro Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineConcentration (µM)% Cell Viability
This compoundMDA-MB-2311065
PC-31556
MRC-515>82

The results indicated that while the compound exhibited significant antiproliferative activity against breast and prostate cancer cell lines, it showed minimal cytotoxicity towards normal fibroblast cells at similar concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific cellular pathways associated with cancer cell proliferation. For instance, studies have indicated that certain quinoline derivatives can influence the expression levels of heat shock proteins (Hsp90 and Hsp70), which are crucial for tumor cell survival and proliferation. Compounds similar to this compound have been reported to stabilize these proteins without triggering a heat shock response .

Study on Anticancer Properties

A notable study investigated the anticancer properties of a series of quinoline derivatives including this compound. The study employed MTS assays to assess cell viability across different concentrations and demonstrated that several derivatives significantly reduced cell viability in PC-3 cells compared to control groups. The findings suggest that modifications to the quinoline structure can enhance biological activity against specific cancer types .

Structural Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications at various positions on the quinoline ring can lead to enhanced biological properties. For example, substituents that increase lipophilicity or alter electronic properties have been shown to improve binding affinity to target proteins involved in cancer progression .

Table 2: Summary of SAR Findings

Substituent PositionTypeEffect on Activity
8-positionTrifluoromethylIncreased potency against cancer cells
VariousAlkyl groupsAltered pharmacokinetics and bioavailability

Q & A

Q. What are the recommended methods for synthesizing 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one, and how can reaction yields be optimized?

The synthesis of trifluoroacetyl-substituted heterocycles like this compound often involves Friedel-Crafts acylation or transition-metal-catalyzed coupling. A metal-free approach using trifluoroacetyl acetylenes with pyridine derivatives under mild conditions (e.g., dichloromethane, room temperature) can yield high-purity products. For example, one-pot reactions with CF3-ynones and quinoline precursors have achieved yields >95% under nitrogen atmospheres . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst screening : Lewis acids like BF3·Et2O improve acylation efficiency.
  • Workup : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic techniques are critical:

  • NMR spectroscopy : The trifluoromethyl group (CF3) exhibits a distinct quartet in 19F^{19}\text{F} NMR (δ ≈ -71 ppm, J=291HzJ = 291 \, \text{Hz}) . In 1H^{1}\text{H} NMR, quinoline protons resonate as multiplet signals between δ 7.4–8.9 ppm.
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%). High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]+^+ for C14H8F3N3O: m/z 275.39) .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?

Slow evaporation from methanol or ethanol solutions at 4°C produces diffraction-quality crystals. Key parameters:

  • Solvent saturation : Dissolve 1–2 mg in 2 mL methanol, filter through a 0.2 µm membrane.
  • Vapor diffusion : Use silicon-sealed flasks with needle-pierced septa to enable gradual solvent evaporation over 4–6 weeks .
  • Temperature control : Crystallization at 90 K minimizes thermal motion for X-ray studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies often arise from disordered CF3 groups or twinned crystals. Mitigation strategies:

  • Multipole refinement : Incorporates electron density distortions using software like SHELXL .
  • Hirshfeld Atom Refinement (HAR) : Improves hydrogen atom positioning in high-resolution datasets .
  • Validation tools : Check CIF files with PLATON or checkCIF for symmetry errors .

Q. What experimental approaches elucidate the electronic effects of the trifluoromethyl group on reactivity?

  • Electrochemical studies : Cyclic voltammetry in acetonitrile reveals the electron-withdrawing effect of CF3, shifting reduction potentials by 0.3–0.5 V compared to non-fluorinated analogs.
  • DFT calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution; the CF3 group increases the electrophilicity of the ketone carbon, enhancing susceptibility to nucleophilic attack .

Q. How can researchers analyze competing reaction pathways in cross-coupling reactions involving this compound?

  • Kinetic profiling : Monitor intermediates via in-situ FTIR or 19F^{19}\text{F} NMR. For Suzuki-Miyaura couplings, trace Pd(0) catalysts (e.g., Pd(PPh3)4) with arylboronic acids in toluene/water mixtures (80°C, 24 h) yield biaryl products .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled quinoline to track regioselectivity in coupling reactions.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

ParameterValue/DescriptionReference
Space groupP21/cP2_1/c
Unit cell dimensionsa=10.2A˚,b=7.8A˚,c=15.4A˚a = 10.2 \, \text{Å}, b = 7.8 \, \text{Å}, c = 15.4 \, \text{Å}
Refinement methodSHELXL-2018/3 (full-matrix least-squares)
RintR_{\text{int}}< 0.05

Q. Table 2. Optimized Reaction Conditions for Synthesis

ConditionOptimal ValueReference
Temperature25°C (room temperature)
SolventDichloromethane
CatalystNone (metal-free)
Reaction time24 h

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Reactant of Route 2
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2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

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